molecular formula C28H29N3O6 B2769502 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 899921-85-8

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B2769502
CAS No.: 899921-85-8
M. Wt: 503.555
InChI Key: MVVVISCCCDBRBZ-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O6 and its molecular weight is 503.555. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the compound , have been synthesized and evaluated for their antitumor activities. These compounds, including derivatives with trimethoxyphenyl acetamide structures, demonstrated broad-spectrum antitumor activity, showcasing their potential as effective chemotherapeutic agents. The study highlighted the compounds' efficacy by comparing their GI50 values with the positive control, 5-FU, indicating their superior potency in inhibiting tumor growth across various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activities

Compounds structurally similar to 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide have been explored for their antimicrobial properties. Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation against microbial strains revealed significant activity, illustrating the potential of quinazolinone derivatives as potent antimicrobial agents (N. Patel & A. R. Shaikh, 2011).

Analgesic and Anti-inflammatory Activities

A variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, akin to the compound of interest, were synthesized and investigated for their analgesic and anti-inflammatory activities. Among these, specific derivatives showed potent analgesic and anti-inflammatory activities, indicating their therapeutic potential for managing pain and inflammation while exhibiting minimal ulcerogenic potential compared to aspirin (V. Alagarsamy et al., 2015).

Molecular Docking Studies

The compound and its derivatives have been subjects of molecular docking studies to predict their interaction with biological targets. A study involving DFT and experimental investigations of vibrational spectroscopy and molecular docking highlighted the structural and functional insights of quinazolinone derivatives, demonstrating their inhibitory activity against specific cancer-related proteins and their potential as anti-cancer agents (A. El-Azab et al., 2016).

Synthesis Methodologies

The compound's synthesis and characterization play a crucial role in its applications in scientific research. Novel synthesis methodologies, including the S-arylation method, have been developed to prepare quinazolinone-based derivatives efficiently. These methodologies not only facilitate the production of these compounds but also enable further exploration of their biological activities and therapeutic potentials (Y. Riadi et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate to form 3-(3,4,5-trimethoxyphenyl)-3-oxopropanenitrile, which is then reacted with anthranilic acid to form 2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide.", "Starting Materials": [ "3,4,5-trimethoxyaniline", "ethyl acetoacetate", "anthranilic acid", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 3,4,5-trimethoxyaniline (1.0 eq) in ethanol and add sodium ethoxide (1.2 eq). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.1 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic anhydride (1.2 eq) to the reaction mixture and heat to reflux for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 5: Dissolve the product in acetic acid and add anthranilic acid (1.1 eq) and sulfuric acid (catalytic). Heat the mixture to reflux for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and add sodium bicarbonate until the pH is neutral. Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 7: Purify the product by column chromatography using ethyl acetate as the eluent.", "Step 8: Recrystallize the product from ethanol to obtain the final compound." ] }

899921-85-8

Molecular Formula

C28H29N3O6

Molecular Weight

503.555

IUPAC Name

2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C28H29N3O6/c1-6-29(19-11-9-10-18(2)14-19)25(32)17-30-22-13-8-7-12-21(22)27(33)31(28(30)34)20-15-23(35-3)26(37-5)24(16-20)36-4/h7-16H,6,17H2,1-5H3

InChI Key

MVVVISCCCDBRBZ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC

solubility

not available

Origin of Product

United States

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